molecular formula C14H12ClNO4S B14005517 N-(4-Chlorobenzene-1-sulfonyl)-2-methoxybenzene-1-carboximidic acid CAS No. 58734-23-9

N-(4-Chlorobenzene-1-sulfonyl)-2-methoxybenzene-1-carboximidic acid

Cat. No.: B14005517
CAS No.: 58734-23-9
M. Wt: 325.8 g/mol
InChI Key: CTAKPJCLFNNSFC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide is an organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with a methoxy group and a chlorine atom substituting the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 2-methoxybenzamide. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby improving the overall quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically requires elevated temperatures.

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce various functional groups onto the benzene ring.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include substituted benzamides, phenol derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The methoxy and chlorine substituents on the benzene ring can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a methoxy group on the benzene ring allows for a wide range of chemical modifications and applications.

Properties

CAS No.

58734-23-9

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methoxybenzamide

InChI

InChI=1S/C14H12ClNO4S/c1-20-13-5-3-2-4-12(13)14(17)16-21(18,19)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)

InChI Key

CTAKPJCLFNNSFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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